molecular formula C12H8N2O4 B1389180 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde CAS No. 1158693-83-4

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B1389180
CAS No.: 1158693-83-4
M. Wt: 244.2 g/mol
InChI Key: OWMUADYGMMIOLH-UHFFFAOYSA-N
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Description

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H8N2O3 It is characterized by the presence of a nitropyridine group attached to a benzaldehyde moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-nitropyridine-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the nitropyridine and benzaldehyde groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-[(3-aminopyridin-2-yl)oxy]benzaldehyde.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: 4-[(3-Nitropyridin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(3-Aminopyridin-2-yl)oxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde: Similar structure with a methoxy group instead of a hydrogen atom on the benzaldehyde ring.

    4-[(3-Aminopyridin-2-yl)oxy]benzaldehyde: Formed by the reduction of the nitro group to an amino group.

Uniqueness

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is unique due to the presence of both a nitropyridine and a benzaldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and application.

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-8-9-3-5-10(6-4-9)18-12-11(14(16)17)2-1-7-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUADYGMMIOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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